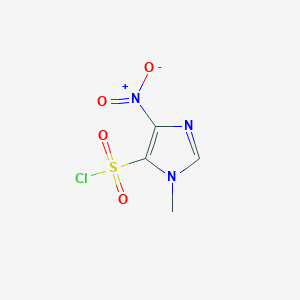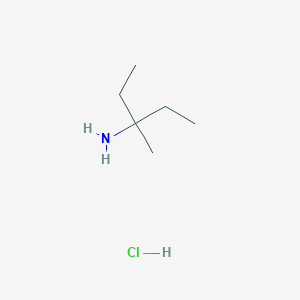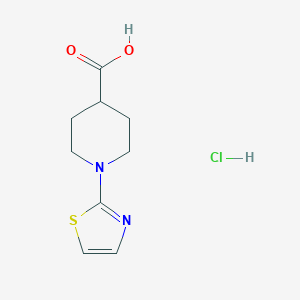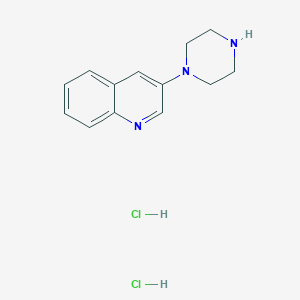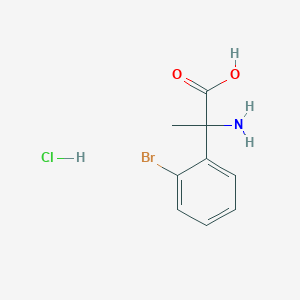
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride
Vue d'ensemble
Description
“2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1306605-67-3 . It has a molecular weight of 280.55 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H . This indicates that the compound consists of a bromophenyl group attached to an amino acid structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 280.55 .Applications De Recherche Scientifique
Organic Synthesis and Chemistry
- Metabolism Study : It is used to study the in vivo metabolism of psychoactive substances in rats, providing insights into metabolic pathways and the formation of metabolites (Kanamori et al., 2002).
- Synthesis of Intermediates : The compound serves as an intermediate in the synthesis of other complex molecules, such as naproxen, by undergoing reactions like bromination and hydrolysis (Ai, 2002).
- Allylation of Aldehydes and Ketones : It finds application in the indium-mediated allylation of aldehydes, ketones, and sulfonimines, leading to the formation of homoallylic alcohols and sulfonamines (Dhanjee & Minehan, 2010).
Pharmaceutical and Medical Applications
- Antimicrobial Agents : Derivatives of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride are synthesized and explored for potential antimicrobial properties (Doraswamy & Ramana, 2013).
- Antimalarial Activity : Research into the synthesis and quantitative structure-activity relationships of related compounds indicates potential use in antimalarial treatments (Werbel et al., 1986).
- Immunosuppressive Activity : Synthesis of 2-substituted 2-aminopropane-1,3-diols, which is structurally related to this compound, shows promise in immunosuppressive activities for applications like organ transplantation (Kiuchi et al., 2000).
Environmental and Material Science
- Corrosion Inhibition : Some derivatives of this compound are studied for their effectiveness in inhibiting corrosion of metals in acidic environments, useful in industrial applications (Herrag et al., 2010).
- Polymer Science : It is used in the synthesis of polybenzoxazine, showcasing its utility in the development of advanced polymeric materials (Trejo-Machin et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Propriétés
IUPAC Name |
2-amino-2-(2-bromophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYDUVHPUKPSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



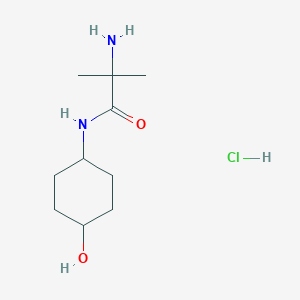
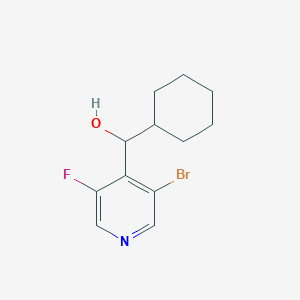
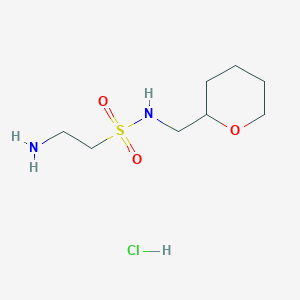
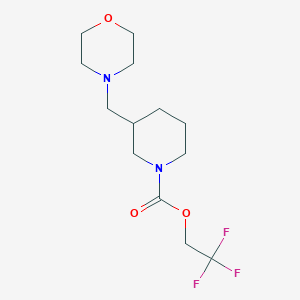
![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)
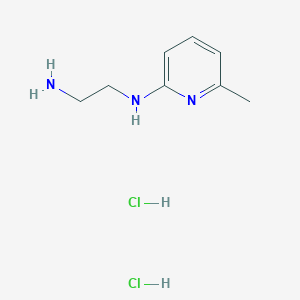
![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)
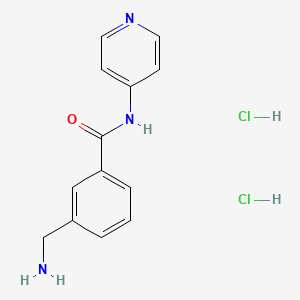
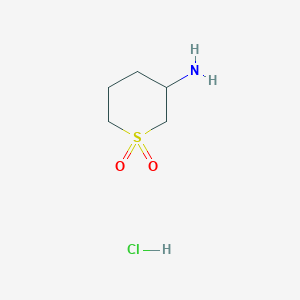
![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)
